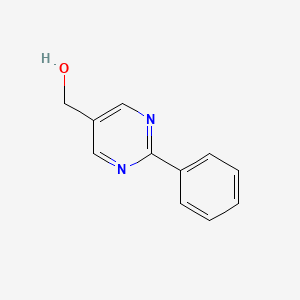

(2-Phenylpyrimidin-5-yl)methanol

Descripción general

Descripción

(2-Phenylpyrimidin-5-yl)methanol is an organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . It is a pyrimidine derivative, characterized by a phenyl group attached to the second position of the pyrimidine ring and a hydroxymethyl group at the fifth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylpyrimidin-5-yl)methanol typically involves the reaction of 2-phenylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then isolated and purified . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

(2-Phenylpyrimidin-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, bromine, and sulfuric acid.

Major Products Formed

Oxidation: Formation of 2-phenylpyrimidine-5-carboxylic acid or 2-phenylpyrimidine-5-carbaldehyde.

Reduction: Formation of 2-phenylpyrimidine-5-methanol or 2-phenylpyrimidine-5-amine.

Substitution: Formation of various substituted phenyl derivatives, depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Activity

Recent studies have highlighted the compound's potential as an antifungal agent. A notable investigation involved the synthesis of a series of 2-phenylpyrimidine derivatives, where one compound, designated as C6, exhibited remarkable antifungal properties against strains such as Candida albicans. This compound demonstrated an inhibitory effect four times greater than that of the standard antifungal drug fluconazole. The study utilized molecular docking techniques to elucidate the binding interactions of C6 with the CYP51 enzyme, essential for fungal sterol biosynthesis .

Cytotoxicity and Selectivity

In vitro evaluations indicated that compound C6 not only displayed strong antifungal activity but also maintained a favorable safety profile, showing minimal cytotoxicity to human cells. This suggests that (2-Phenylpyrimidin-5-yl)methanol derivatives could be developed further into therapeutic agents with selective action against fungal pathogens while sparing normal human cells .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound has been explored through various methodologies. One approach involves the reduction of appropriate esters to yield 5-hydroxymethylpyrimidines, which can be further modified to enhance biological activity. For instance, hydroxymethylation at the 5-position has been shown to significantly increase cytotoxicity towards cancer cell lines while maintaining lower toxicity towards normal cells .

Crystal Structure Analysis

Crystallographic studies have provided insights into the structural characteristics of this compound derivatives. The formation of hydrogen-bonded networks and their implications for biological activity were analyzed using X-ray diffraction techniques. Such structural data are critical for understanding how modifications at various positions on the pyrimidine ring influence biological behavior and interaction with target sites .

Biological Evaluation

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds derived from this compound exhibit a range of biological activities beyond antifungal effects. Some derivatives have shown promising antibacterial properties against various strains, indicating their potential utility in treating bacterial infections as well .

Case Studies and Comparative Analysis

A comparative study involving multiple derivatives of pyrimidine highlighted significant variations in biological activity based on structural modifications. For example, certain 5-hydroxymethyl derivatives displayed enhanced activity against both normal and cancer cell lines compared to their non-hydroxymethylated counterparts .

Summary Table: Biological Activities of this compound Derivatives

Mecanismo De Acción

The mechanism of action of (2-Phenylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

(2-Phenylpyrimidin-4-yl)methanol: Similar structure but with the hydroxymethyl group at the fourth position.

(2-Phenylpyrimidin-6-yl)methanol: Similar structure but with the hydroxymethyl group at the sixth position.

(2-Phenylpyrimidin-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(2-Phenylpyrimidin-5-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxymethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Actividad Biológica

(2-Phenylpyrimidin-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. As a derivative of pyrimidine, it possesses various pharmacological properties, making it a candidate for further investigation in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, antimicrobial properties, and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors involved in critical biological pathways. For instance, the compound can inhibit enzymes linked to cell proliferation, suggesting potential anticancer effects. The presence of the hydroxymethyl group enhances its interaction with biological targets, leading to increased cytotoxicity against various cancer cell lines, including HeLa and K562 cells .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant anticancer properties. In comparative studies, derivatives with a hydroxymethyl group showed enhanced cytotoxic effects compared to their methyl-substituted counterparts. For example, one study reported an IC50 range for the compound against different cancer cell lines, indicating its effectiveness in inhibiting cancer cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 17 - 38 |

| K562 | 20 - 45 |

| HepaRG | 25 - 50 |

| Caco-2 | 30 - 55 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that this compound possesses significant antibacterial properties against various pathogens. Notably, it demonstrated effectiveness against Enterococcus faecalis, a common nosocomial pathogen known for its resistance to multiple antibiotics . The minimum inhibitory concentration (MIC) values for several bacterial strains were determined, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (mg/mL) |

|---|---|

| Enterococcus faecalis | 0.125 - 0.25 |

| Staphylococcus aureus | 0.5 - 1 |

| Escherichia coli | 0.25 - 0.5 |

Case Studies

Several case studies have highlighted the promising biological activities of this compound:

- Anticancer Activity : In vitro studies showed that compounds derived from this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics.

- Antimicrobial Properties : A study investigated the efficacy of this compound against drug-resistant bacterial strains, revealing its potential as a new antibacterial agent in treating infections caused by resistant pathogens.

- Mechanistic Insights : Research into the molecular interactions of this compound has provided insights into its mechanism of action, including its ability to inhibit specific kinases involved in cell cycle regulation, which could be pivotal in cancer treatment strategies .

Propiedades

IUPAC Name |

(2-phenylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEBODXMCJKLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612128 | |

| Record name | (2-Phenylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886531-62-0 | |

| Record name | (2-Phenylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenylpyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of the hydroxymethyl group in {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol influence its cytotoxic activity compared to its methyl-substituted counterpart?

A1: The study demonstrates that the presence of the hydroxymethyl group in {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (compound (3)) significantly increases its cytotoxicity against Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines compared to its methyl-substituted counterpart, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (compound (4)) []. While the exact mechanism behind this difference remains unclear, the study suggests that the hydroxy group in compound (3) may contribute to stronger interactions with biological targets, ultimately leading to increased cytotoxicity. Further research is needed to elucidate the specific molecular interactions responsible for this difference in activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.